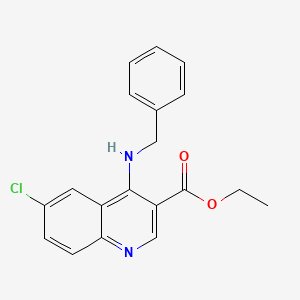

Ethyl 4-(benzylamino)-6-chloroquinoline-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4-(benzylamino)-6-chloroquinoline-3-carboxylate is a compound that belongs to the class of quinoline derivatives. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their biological activities. Although the provided papers do not directly discuss this compound, they do provide insights into the synthesis and applications of related quinoline derivatives, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of quinoline derivatives often involves the Friedländer synthesis, which is a classic method for constructing the quinoline ring system. In the first paper, an unexpected direct synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate is achieved through a Friedländer reaction facilitated by chlorotrimethylsilane (TMSCl). This reaction starts with 1-(2-amino-5-iodophenyl)ethanone and ethyl 4-chloro-3-oxobutanoate, leading to a poly-functionalized quinoline that serves as a versatile building block for further chemical transformations .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by a benzene ring fused to a pyridine ring. Substituents on the quinoline core, such as the ethyl ester group and chloro substituent as seen in the synthesized compounds in the papers, can significantly influence the chemical and physical properties of the molecule. The presence of different functional groups allows for a variety of chemical reactions to be performed, expanding the utility of these compounds in synthetic chemistry .

Chemical Reactions Analysis

Quinoline derivatives can undergo a range of chemical reactions. The first paper describes the use of the synthesized quinoline derivative in Williamson ether synthesis with various phenols, followed by in situ ester hydrolysis to yield 2,4-bis(aroxymethyl)quinoline-3-carboxylic acids. These reactions demonstrate the reactivity of the chloromethyl groups and the versatility of the quinoline core in organic synthesis . The second paper discusses the alkylation of a thioxoisoquinoline derivative, showcasing another type of chemical transformation that quinoline derivatives can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives like this compound are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect the compound's acidity, basicity, solubility, and reactivity. The ester group, for example, could make the compound more lipophilic, potentially affecting its solubility in organic solvents. The chloro substituent might make the compound more susceptible to nucleophilic substitution reactions. These properties are crucial when considering the compound's potential applications in medicinal chemistry or as a building block in organic synthesis .

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 4-(benzylamino)-6-chloroquinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O2/c1-2-24-19(23)16-12-21-17-9-8-14(20)10-15(17)18(16)22-11-13-6-4-3-5-7-13/h3-10,12H,2,11H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUVNQXGFDOLXFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCC3=CC=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(oxetan-3-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B3020409.png)

![Imidazo[1,5-a]pyridine-7-carbonitrile](/img/structure/B3020410.png)

![1-({1-[2-(2-Fluorophenoxy)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B3020411.png)

![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B3020412.png)

![3-({[6-(ethoxycarbonyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)propanoic acid](/img/structure/B3020413.png)

![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B3020414.png)

![4-[1-(3-Chloro-5-fluoro-4-hydroxybenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B3020425.png)

![(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B3020431.png)